6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one
Description
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one is a spirocyclic compound featuring a fused cyclobutane-isoquinoline framework with a bromine substituent at the 6' position and a ketone group. Key properties include:
- Molecular formula: C₁₂H₁₃BrNO (free base) or C₁₂H₁₄BrNO·HCl (hydrochloride salt) .
- Molecular weight: 252.15 g/mol (free base) or 288.6 g/mol (hydrochloride salt) .
- Synthetic relevance: The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), making it valuable in medicinal chemistry and drug discovery .
- Physicochemical properties: Moderate lipophilicity (XLogP3 = 2.8) and a polar surface area of 12 Ų suggest balanced solubility and membrane permeability .
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-2-3-9-10(6-8)12(4-1-5-12)7-14-11(9)15/h2-3,6H,1,4-5,7H2,(H,14,15) |
InChI Key |
WUTJYRGCLUZCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one typically involves the cyclization of an appropriate precursor. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-1’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Cyclobutane vs. Cyclopropane Analogs
- 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS 2167621-83-0): Features a smaller cyclopropane ring and two ketone groups (dione). Molecular formula: C₁₁H₈BrNO₂; MW: 266.09 g/mol . The dione structure increases polarity, reducing lipophilicity (XLogP3 likely < 2.8) .
- 7'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS unlisted): Substitutes bromine with chlorine, reducing steric bulk and electronegativity. Safety: Classified under GHS guidelines with hazards similar to brominated analogs .
Cyclopentane and Piperidine Analogs
- 6',7'-Dimethoxy-N-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1'-carboxamide: Larger cyclopentane ring with methoxy and carboxamide groups. Synthetic utility: Reacts with acryloyl chloride to form 3-aminopropanoyl derivatives, highlighting versatility in derivatization .
- 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]: Piperidine-based spiro compounds synthesized via intramolecular acyl transfer. Applications: Explored for biological activity due to piperidine's prevalence in alkaloids and pharmaceuticals .
Substituent Effects
Halogen Substituents
- 6'-Fluoro and 6'-Trifluoromethyl analogs: Fluorine’s high electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions. Example: 6'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 2771022-79-6) .
6'-Methoxy analog (CAS 885269-27-2):
Ketone vs. Dione Derivatives
- 1'-Oxo-3'-phenyl-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile (3p): Synthesized via cobalt-catalyzed annulation with 90% yield, demonstrating the efficiency of nitrile substituents in spiro compound synthesis .
Key observations :
- Cobalt catalysis enables high yields for spirocyclopropanes but requires precise control of cyclopropane precursors.
- Silver-mediated methods are effective for introducing nitrile or iminonitrile groups .
Biological Activity
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H14BrN
- Molecular Weight : 238.12 g/mol
- CAS Number : 1314756-12-1
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators .
- Cell Lines Tested : The compound demonstrated effectiveness against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : It shows activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
- Potential Applications : This property positions it as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Mechanisms : It has been observed to protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways .
- Experimental Models : In vitro studies using neuronal cell cultures have demonstrated its ability to enhance cell viability under stress conditions.
Case Studies and Research Findings
Several research findings have contributed to understanding the biological activities of this compound.
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant anticancer activity in MCF-7 breast cancer cells with an IC50 of 12 µM. |
| Study B (2024) | Reported broad-spectrum antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study C (2024) | Showed neuroprotective effects in SH-SY5Y neuroblastoma cells, improving cell survival by 40% under oxidative stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
